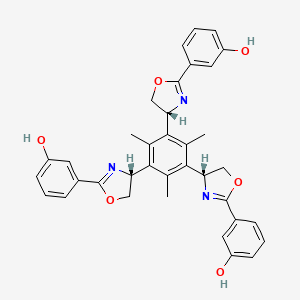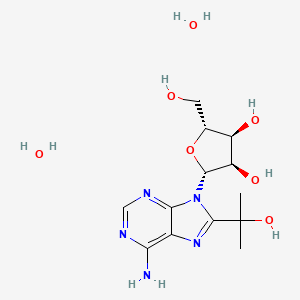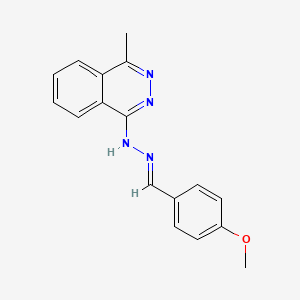![molecular formula C15H13NOS B15212118 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one CAS No. 61255-01-4](/img/structure/B15212118.png)
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone is a heterocyclic compound that features a thieno[2,3-b]pyrrole core structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its reactivity and versatility.
Méthodes De Préparation
The synthesis of 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its esters in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at room temperature, leading to the formation of thieno[2,3-b]pyrrole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thieno[2,3-b]pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-rich nature of the thieno[2,3-b]pyrrole core. Common reagents include halogens and nitrating agents.
Applications De Recherche Scientifique
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound can serve as a probe in biological studies to investigate the interactions of heterocyclic compounds with biological targets.
Mécanisme D'action
The mechanism of action of 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone involves its interaction with various molecular targets. The compound’s heterocyclic structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
Thieno[2,3-b]pyrrole-2-carboxylic acids: These compounds share a similar core structure but differ in functional groups, leading to variations in reactivity and applications.
Thieno[3,2-b]pyrrole derivatives:
Thiophene derivatives: Compounds with a thiophene ring exhibit different electronic properties and reactivity patterns compared to thieno[2,3-b]pyrrole derivatives.
The uniqueness of 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone lies in its specific substitution pattern and the combination of sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61255-01-4 |
|---|---|
Formule moléculaire |
C15H13NOS |
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
1-(6-methyl-5-phenylthieno[2,3-b]pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C15H13NOS/c1-10(17)14-9-12-8-13(16(2)15(12)18-14)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Clé InChI |
PHQIFTYVLSBLTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(S1)N(C(=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


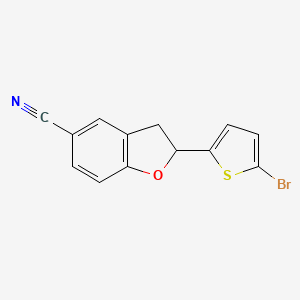
![2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile](/img/structure/B15212052.png)

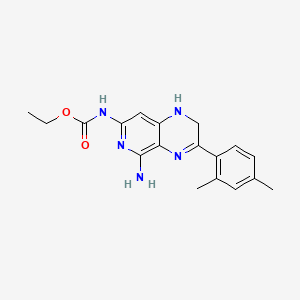
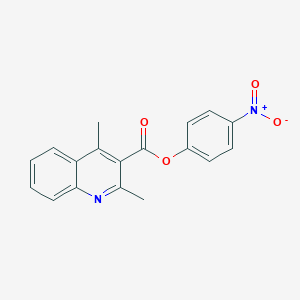
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B15212077.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)
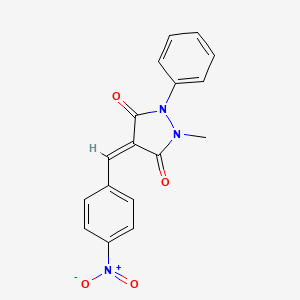
![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)
